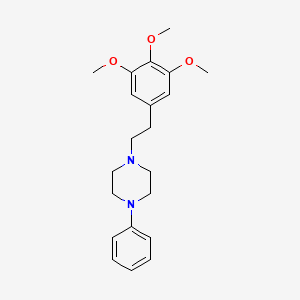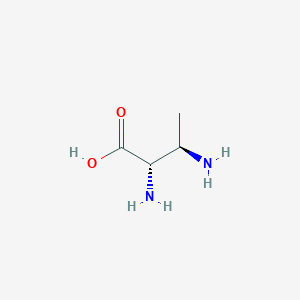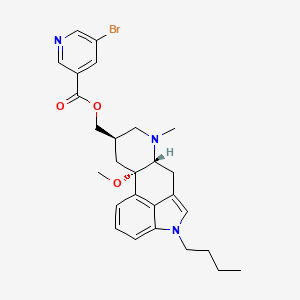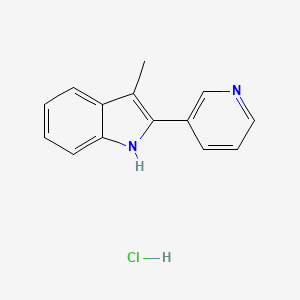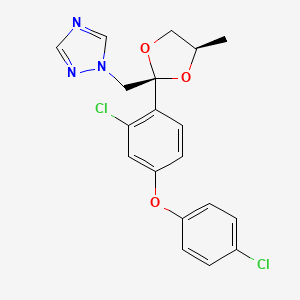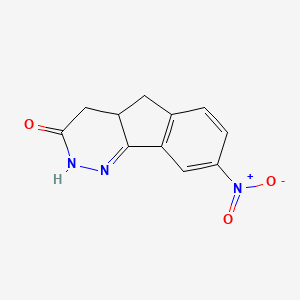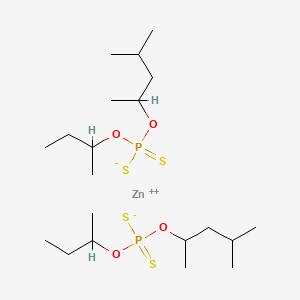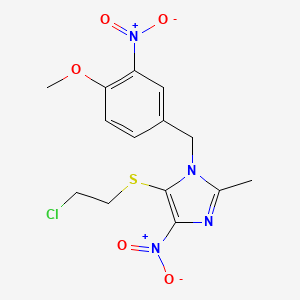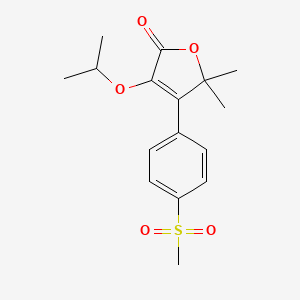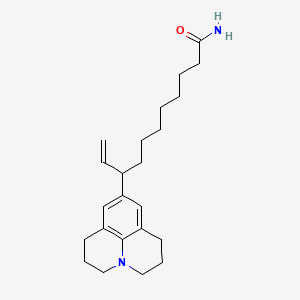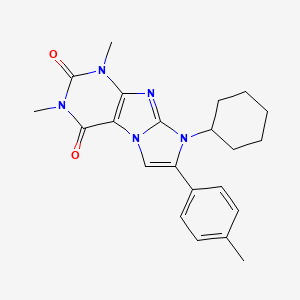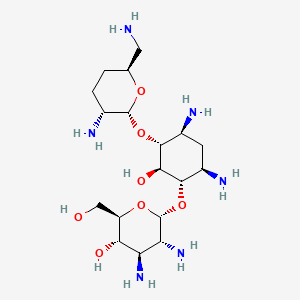
2''-Amino-2''-deoxydibekacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’‘-Amino-2’‘-deoxydibekacin is a derivative of dibekacin, an aminoglycoside antibiotic. This compound is designed to enhance antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains . The modification involves replacing the 2’'-hydroxyl group with an amino group, which improves its stability against enzymatic inactivation by resistant bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’‘-Amino-2’‘-deoxydibekacin typically starts from dibekacin. The key step involves the replacement of the 2’'-hydroxyl group with an amino group. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired hydroxyl group .
Industrial Production Methods
Industrial production methods for 2’‘-Amino-2’‘-deoxydibekacin involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of specific catalysts and reagents to facilitate the selective amination of the 2’'-hydroxyl group .
Analyse Chemischer Reaktionen
Types of Reactions
2’‘-Amino-2’'-deoxydibekacin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group to form different derivatives.
Reduction: Reduction reactions can be used to modify other functional groups in the molecule.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of 2’‘-Amino-2’'-deoxydibekacin with modified functional groups, which can have different antibacterial properties .
Wissenschaftliche Forschungsanwendungen
2’‘-Amino-2’'-deoxydibekacin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of amino group modifications on aminoglycoside antibiotics.
Biology: Investigated for its interactions with bacterial ribosomes and its ability to inhibit protein synthesis.
Medicine: Explored as a potential treatment for infections caused by resistant bacterial strains, particularly MRSA.
Industry: Utilized in the development of new antibiotics with improved efficacy and reduced toxicity.
Wirkmechanismus
The mechanism of action of 2’‘-Amino-2’'-deoxydibekacin involves binding to the bacterial ribosome, leading to the inhibition of protein synthesis. This binding promotes mistranslation and elimination of proofreading, which ultimately results in bacterial cell death . The compound targets the 16S rRNA within the ribosome, disrupting its function and preventing the synthesis of essential proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibekacin: The parent compound, which has a hydroxyl group at the 2’’ position.
Arbekacin: Another aminoglycoside antibiotic with modifications that enhance its activity against resistant bacteria.
Kanamycin: A related aminoglycoside with a different spectrum of activity.
Uniqueness
2’‘-Amino-2’‘-deoxydibekacin is unique due to its enhanced stability against enzymatic inactivation and its potent activity against resistant bacterial strains. The replacement of the 2’'-hydroxyl group with an amino group significantly improves its antibacterial properties compared to its parent compound, dibekacin .
Eigenschaften
CAS-Nummer |
147920-24-9 |
|---|---|
Molekularformel |
C18H38N6O7 |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
(2R,3S,4R,5R,6S)-4,5-diamino-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxan-3-ol |
InChI |
InChI=1S/C18H38N6O7/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-12(24)11(23)13(26)10(5-25)29-18/h6-18,25-27H,1-5,19-24H2/t6-,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChI-Schlüssel |
AILUEIPMTGLUPY-JXHXODKCSA-N |
Isomerische SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)N)N)N)N |
Kanonische SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)N)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


